Product packaging for Vomifoliol-glu-xyl-glu(Cat. No.:CAS No. 141947-49-1)

Vomifoliol-glu-xyl-glu

Cat. No.: B115009
CAS No.: 141947-49-1
M. Wt: 680.7 g/mol
InChI Key: FSMCENROPHFZLO-MANJNOIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vomifoliol-glu-xyl-glu, with the CAS registry number 141947-49-1, is a natural disaccharide glycoside with the molecular formula C 30 H 48 O 17 and a molecular weight of 680.701 g/mol . The compound was first identified and structurally elucidated as a constituent of apple fruit ( Malus sylvestris ) . Its identification in nature was achieved through a combination of analytical techniques, including rotation locular countercurrent chromatography, LC adsorption, and partition chromatography, with structural confirmation via photodiode array analysis, mass spectrometry (DCI and LC-MS), and comprehensive 1H and 13C NMR spectroscopy . As a vomifoliol-derived glycoside, this compound is of significant value in phytochemistry and plant metabolism research, serving as a reference standard for the study of biosynthetic pathways and the diverse roles of secondary metabolites in plants. The compound's complex structure, featuring glucose and xylose sugar units, makes it a subject of interest for investigations into glycosylation processes and natural product chemistry. Researchers utilize this compound in advanced analytical studies to understand the chemical profile and quality of fruits and other plant-derived products. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O17 B115009 Vomifoliol-glu-xyl-glu CAS No. 141947-49-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141947-49-1

Molecular Formula

C30H48O17

Molecular Weight

680.7 g/mol

IUPAC Name

(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C30H48O17/c1-12-7-14(33)8-29(3,4)30(12,41)6-5-13(2)43-28-25(47-26-22(39)18(35)15(34)11-42-26)24(20(37)17(10-32)45-28)46-27-23(40)21(38)19(36)16(9-31)44-27/h5-7,13,15-28,31-32,34-41H,8-11H2,1-4H3/b6-5+/t13-,15+,16+,17+,18-,19+,20+,21-,22+,23+,24-,25+,26-,27-,28+,30-/m0/s1

InChI Key

FSMCENROPHFZLO-MANJNOIDSA-N

SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(CO4)O)O)O)O)(C)C

Synonyms

vomifoliol 9-O-glucopyranosyl-4-O-xylopyranosyl-6-O-glucopyranoside
vomifoliol-Glu-Xyl-Glu

Origin of Product

United States

Occurrence and Distribution in Biological Systems

Natural Sources and Plant Species Rich in Vomifoliol (B113931) Glycosides

Vomifoliol and its glycosidic derivatives have been identified in a diverse range of plant species, from fruits and leaves to other specialized tissues. The presence and concentration of these compounds are influenced by genetic and environmental factors.

Fruits (e.g., Apple, Grape, Starfruit, Jujube)

Several fruits are known to contain vomifoliol and its glycosides, which can contribute to their complex flavor profiles. In apple (Malus domestica), a trisaccharide glycoside of vomifoliol, specifically Vomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D-glucopyranoside, has been isolated from the fruit pulp. researchgate.net Another diglycoside, Vomifoliol 1-O-β-d-xylopyranosyl-6-O-β-d-glucopyranoside, has also been identified in apples. elifesciences.org The presence of Vomifoliol 9-[glucosyl-(1->4)-xylosyl-(1->6)-glucoside] has been detected in crab apples (Malus) as well. sci-hub.ru

Grapes (Vitis vinifera) are another significant source of vomifoliol and its glycosides. semanticscholar.orgnih.gov These compounds are considered important aroma precursors in grapes and wine. researchgate.net The glycosidic forms found in grapes include both mono- and diglycosides. researchgate.net

In starfruit (Averrhoa carambola), vomifoliol has been identified as one of its constituents. nih.govnih.gov The fruit contains a variety of C13-norisoprenoid aroma substances and their glucosides. lookchem.com The chemical composition, including the profile of these glycosides, can differ between sweet and sour varieties of the fruit. lookchem.com

The fruit of the jujube (Ziziphus jujuba) has also been found to contain novel vomifoliol glycosides. oup.com Specifically, two new glycosides, zizyvoside I and zizyvoside II, have been isolated from this fruit. oup.com

Vomifoliol Glycosides in Various Fruits

FruitScientific NameSpecific Vomifoliol Glycosides Identified
AppleMalus domesticaVomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D-glucopyranoside researchgate.net, Vomifoliol 1-O-β-d-xylopyranosyl-6-O-β-d-glucopyranoside elifesciences.org, Vomifoliol 9-[glucosyl-(1->4)-xylosyl-(1->6)-glucoside] (in crab apple) sci-hub.ru
GrapeVitis viniferaVomifoliol, mono- and diglycosides of vomifoliol semanticscholar.orgnih.govresearchgate.net
StarfruitAverrhoa carambolaVomifoliol and its glucosides nih.govnih.govlookchem.com
JujubeZiziphus jujubaZizyvoside I, Zizyvoside II oup.com

Leaves and Other Plant Tissues (e.g., Gaultheria procumbens, Orthosiphon aristatus, Psychotria gitingensis, Villaria odorata, Rourea harmandiana, tea leaves)

Vomifoliol glycosides are not limited to fruits and are found in various other plant parts. The leaves of Gaultheria procumbens, also known as wintergreen, are a source of (6S,9R)-vomifoliol. nih.gov A new derivative of vomifoliol has been isolated from the aerial parts of Orthosiphon aristatus (cat's whiskers). nih.gov

The megastigmane sesquiterpene vomifoliol has been identified in the leaf extracts of two Philippine endemic Rubiaceae species, Psychotria gitingensis and Villaria odorata. nih.govnih.gov It has also been isolated from Rourea harmandiana.

Tea leaves (Camellia sinensis) are known to contain a wide variety of glycosidically-bound volatile compounds that are precursors to the aroma of tea. nih.gov While specific identification of Vomifoliol-glu-xyl-glu in tea is not widely reported, the presence of a diverse array of glycosides suggests that vomifoliol glycosides could be among them, with their composition likely varying depending on the tea cultivar and processing methods. nih.gov

Vomifoliol and Its Derivatives in Leaves and Other Plant Tissues

Plant SpeciesCommon NamePlant PartSpecific Compounds Identified
Gaultheria procumbensWintergreenLeaves(6S,9R)-vomifoliol nih.gov
Orthosiphon aristatusCat's whiskersAerial partsA new vomifoliol derivative nih.gov
Psychotria gitingensis-LeavesVomifoliol nih.gov
Villaria odorata-LeavesVomifoliol nih.gov
Rourea harmandiana--Vomifoliol
Camellia sinensisTeaLeavesWide variety of glycosides, specific vomifoliol glycosides not explicitly detailed but plausible nih.gov

Geographic and Cultivar-Dependent Variations in Glycoside Profiles

The profile of glycosidically bound compounds, including those of vomifoliol, can exhibit significant variation depending on the plant's geographic origin and cultivar. In grapes (Vitis vinifera), for instance, the composition of flavonol glycosides has been shown to be a distinguishing characteristic among different red and white grape cultivars. researchgate.netnih.gov This suggests that the profile of other glycosides, such as those of vomifoliol, would likely also differ between cultivars.

Similarly, in tea (Camellia sinensis), each variety possesses a unique chemical profile, with the content of individual phenolic compounds being highly variable. nih.gov The composition of glycosides can be influenced by the tea variety, which in turn is often selected for specific growing regions and processing methods. nih.gov

For starfruit (Averrhoa carambola), variations in the levels of certain compounds have been observed among different cultivars. researchgate.net The proportions of volatile compounds can vary significantly between cultivars and are also influenced by the conditions under which the fruit is cultivated.

Subcellular Localization and Compartmentation of this compound within Plant Cells

The subcellular localization of secondary metabolites, including glycosides like this compound, is a crucial aspect of plant cell biology, often related to mechanisms of detoxification and storage. In plants, the vacuole is the primary subcellular compartment for the sequestration of a wide array of secondary metabolites. elifesciences.orgmdpi.com

Glycosylation of compounds such as vomifoliol increases their water solubility, which facilitates their transport and storage within the cell. nih.gov It is a widely accepted principle that glycosylated secondary metabolites are transported into the vacuole. nih.govnih.gov This compartmentalization serves to protect the plant cell from the potential toxicity of the aglycone or to store these compounds for later use. elifesciences.orgnih.gov

For example, in tea plants, it has been demonstrated that galloylated catechins, a class of glycosylated polyphenols, are primarily localized in the vacuoles. frontiersin.org While direct evidence for the subcellular localization of this compound is not extensively documented, based on the general principles of secondary metabolite storage in plants, it is highly probable that this compound is also sequestered in the vacuole. nih.govoup.commdpi.com The transport of such glycosides into the vacuole is an active process, often mediated by specific transporters on the vacuolar membrane (tonoplast). nih.gov

Biosynthetic Pathways and Regulation

Carotenoid Precursors and Oxidative Cleavage to Vomifoliol (B113931) (Aglycone)

The journey to vomifoliol-glu-xyl-glu begins with the biosynthesis of carotenoids, a diverse class of tetraterpenoid pigments. These molecules are assembled in plastids from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) through the methylerythritol 4-phosphate (MEP) pathway. The formation of the C40 carotenoid backbone is a critical initial step, leading to the synthesis of various carotenoids, including those that serve as precursors to vomifoliol.

Vomifoliol is classified as a C13-norisoprenoid, a type of apocarotenoid, which are metabolites derived from the oxidative cleavage of carotenoids. This cleavage is a pivotal step in the biosynthesis of the vomifoliol aglycone. While the precise carotenoid precursor for vomifoliol can vary between plant species, evidence points towards the involvement of xanthophylls such as 9-cis-neoxanthin and 9-cis-violaxanthin.

The oxidative cleavage of these carotenoid precursors is not a random event but a highly regulated enzymatic process. This reaction yields a variety of apocarotenoids, including the direct precursor to abscisic acid (ABA), xanthoxin. Vomifoliol is understood to be a metabolite derived from the ABA biosynthetic pathway, highlighting the interconnectedness of plant metabolic networks.

Enzymatic Role of Carotenoid Cleavage Dioxygenases (CCDs)

The key enzymes responsible for the oxidative cleavage of carotenoids are the Carotenoid Cleavage Dioxygenases (CCDs). This superfamily of non-heme iron-containing enzymes catalyzes the cleavage of specific double bonds within the carotenoid backbone. In the context of vomifoliol biosynthesis, the 9-cis-epoxycarotenoid dioxygenases (NCEDs), a subclass of CCDs, play a crucial role.

NCEDs specifically cleave 9-cis-epoxycarotenoids, such as 9-cis-neoxanthin and 9-cis-violaxanthin, at the 11,12 double bond. This enzymatic action produces a C15 aldehyde, xanthoxin, and a C25 metabolite. Xanthoxin then serves as a precursor for the biosynthesis of ABA, from which vomifoliol is subsequently derived. The activity of CCDs is a critical regulatory point in the biosynthesis of apocarotenoids, controlling the flux of carotenoid precursors into various metabolic pathways.

Glycosylation Mechanisms Leading to this compound

Once the vomifoliol aglycone is synthesized, it undergoes glycosylation to form the trisaccharide this compound. Glycosylation is a common modification of secondary metabolites in plants, enhancing their solubility, stability, and altering their biological activity and subcellular localization. The assembly of the trisaccharide chain is a sequential process catalyzed by a series of glycosyltransferases.

It is important to note that while the focus of this article is on a linear "glu-xyl-glu" trisaccharide, other complex vomifoliol glycosides have been identified in nature. For instance, a branched trisaccharide, vomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D-glucopyranoside, has been isolated from apple fruit. nih.gov Another compound, Vomifoliol 9-[glucosyl-(1->4)-xylopyranosyl-(1->6)-glucoside], has also been reported. These findings underscore the potential for structural diversity in vomifoliol glycosylation.

Identification and Characterization of Glycosyltransferases (GTs) Involved in Trisaccharide Assembly

The enzymes responsible for the glycosylation of vomifoliol are UDP-dependent Glycosyltransferases (UGTs). These enzymes belong to a large and diverse superfamily in plants and are responsible for transferring sugar moieties from activated sugar donors, such as UDP-glucose and UDP-xylose, to acceptor molecules.

The identification and characterization of the specific GTs involved in the assembly of the this compound trisaccharide present a significant challenge. Plant genomes often contain hundreds of UGT genes, many of which exhibit substrate promiscuity, meaning they can act on a range of different acceptor molecules. To date, the specific glycosyltransferases that sequentially add glucose, xylose, and a final glucose to vomifoliol have not been definitively identified and characterized.

The general approach to identifying these enzymes involves a combination of transcriptomic analysis to identify candidate UGT genes that are co-expressed with the biosynthesis of vomifoliol, followed by in vitro enzymatic assays with recombinant proteins to confirm their activity and substrate specificity.

Elucidation of Sugar Moiety Attachment Sequence (Glucose, Xylose, Glucose)

The assembly of the trisaccharide chain on the vomifoliol aglycone is a stepwise process. The sequence of sugar attachment is critical in determining the final structure and properties of the glycoside. For this compound, the proposed sequence is the initial attachment of a glucose molecule to the vomifoliol aglycone, followed by the addition of a xylose to the glucose, and finally the attachment of a second glucose to the xylose.

This sequential addition is catalyzed by at least three distinct glycosyltransferases, or potentially a smaller number of multifunctional enzymes. The first GT would be a vomifoliol-glucosyltransferase, the second a vomifoliol-glucoside-xylosyltransferase, and the third a vomifoliol-gluco-xyloside-glucosyltransferase. Each of these enzymes would exhibit specificity for its respective acceptor substrate (the aglycone or the growing glycoside chain).

Regioselectivity and Stereospecificity of Glycosylation Reactions

Glycosyltransferase reactions are characterized by their high regioselectivity and stereospecificity. Regioselectivity refers to the ability of the enzyme to attach the sugar moiety to a specific hydroxyl group on the acceptor molecule. In the case of vomifoliol, which has multiple hydroxyl groups, the initial glucosylation must occur at a specific position to allow for the subsequent addition of the xylose and the final glucose in the correct configuration.

Stereospecificity refers to the control over the stereochemical outcome of the glycosidic bond formation, resulting in either an α- or β-linkage. Plant UGTs typically catalyze the formation of β-glycosidic bonds. The precise regioselectivity and stereospecificity of the glycosyltransferases involved in the synthesis of this compound are determined by the three-dimensional structure of their active sites, which dictates the binding orientation of both the acceptor molecule and the activated sugar donor.

Metabolic Flux and Regulation within Plant Systems

Metabolic flux, the rate of turnover of metabolites through a metabolic pathway, is controlled by the activity of the key enzymes involved. In the biosynthesis of this compound, the activity of CCDs, which control the entry of carotenoids into the apocarotenoid pathway, is a critical regulatory point. The expression of CCD genes is often responsive to developmental cues and environmental stresses, thereby linking the production of vomifoliol and its glycosides to the plant's response to its environment.

The regulation of the glycosyltransferases involved in the final steps of the pathway is also crucial. The expression of UGT genes can be regulated by transcription factors, and their activity can be modulated by post-translational modifications and the availability of their substrates, including the vomifoliol aglycone and the activated sugar donors (UDP-glucose and UDP-xylose). The compartmentalization of enzymes and metabolites within the cell also plays a role in regulating metabolic flux. While the general principles of metabolic regulation in plant secondary metabolism are well-established, specific studies on the metabolic flux and regulation of this compound biosynthesis are currently limited.

Abiotic and Biotic Factors Influencing this compound Biosynthesis

The biosynthesis of plant secondary metabolites, including glycosides of the norisoprenoid vomifoliol, is intricately linked to the plant's interaction with its environment. Various abiotic and biotic stressors can significantly influence the metabolic pathways responsible for the production of these compounds. While specific research detailing the impact of these factors on the biosynthesis of this compound is not extensively available, general principles of plant stress response suggest that its production is likely modulated by environmental challenges.

Similarly, biotic factors, which include pressures from pathogens, herbivores, and competition from other plants, are known to trigger significant changes in a plant's secondary metabolism. The production of compounds like vomifoliol and its glycosides can be part of a plant's defense strategy. These molecules may act as signaling compounds, phytoalexins, or deterrents to herbivores. An attack by a pathogen, for example, can induce a cascade of signaling events that lead to the increased synthesis of defense-related compounds, potentially including this compound.

Detailed Research Findings

Currently, specific studies providing quantitative data on the fluctuation of this compound levels in response to defined abiotic and biotic stressors are not present in the available scientific literature. Research in plant metabolomics often reveals that the accumulation of secondary metabolites is highly dependent on the specific plant species, the nature and intensity of the stress, and the duration of exposure.

The following table summarizes the general, qualitative impact of various stressors on the biosynthesis of plant secondary metabolites, which may be applicable to vomifoliol glycosides.

Stress FactorTypeGeneral Effect on Secondary Metabolite BiosynthesisPotential Impact on this compound
Drought AbioticUpregulation of biosynthesis of osmoprotectants and antioxidants.Likely increase in biosynthesis to aid in osmotic adjustment and combat oxidative stress.
Salinity AbioticAltered gene expression leading to the accumulation of compatible solutes.Potential increase in production as part of the plant's salt stress response.
Extreme Temperatures AbioticInduction of heat-shock proteins and accumulation of protective metabolites.Biosynthesis may be enhanced to stabilize membranes and proteins.
Pathogen Attack BioticActivation of defense pathways and synthesis of phytoalexins.Possible increase in biosynthesis to act as a defense compound or signaling molecule.
Herbivory BioticProduction of anti-feedant compounds and signaling molecules.May be upregulated to deter herbivores.

Metabolism and Biotransformation Pathways

Enzymatic Hydrolysis of Vomifoliol-glu-xyl-glu

Enzymatic hydrolysis is a key metabolic process that breaks down complex glycosides like this compound into their constituent sugars and the aglycone. This reaction is catalyzed by specific enzymes known as glycosidases.

The hydrolysis of the glycosidic linkages in this compound is primarily carried out by a class of enzymes called glycoside hydrolases (GHs), often referred to as glycosidases. springernature.com These enzymes are ubiquitous in all domains of life and are responsible for cleaving the bonds between carbohydrates or between a carbohydrate and a non-carbohydrate moiety (the aglycone). nih.govnih.gov

β-Glucosidases (E.C. 3.2.1.21) are particularly significant in the context of plant glycoside metabolism. nih.gov They specialize in hydrolyzing terminal, non-reducing β-D-glucosyl residues from the end of saccharide chains and glycosides. nih.gov Given the structure of this compound, which contains β-D-glucopyranosyl units, β-glucosidases are key catalysts in its degradation. Plant β-glucosidases are predominantly classified in the GH1 family, though some also belong to families GH3, GH5, and GH30. nih.gov

The hydrolysis of a complex trisaccharide like this compound likely involves a sequential process. For diglycosides, various enzymes can act in sequence. An initial hydrolysis step may be carried out by an enzyme like an arabinofuranosidase or rhamnopyranosidase to remove the terminal sugar, followed by the action of a β-glucosidase to release the aglycone. mdpi.com This step-wise removal of sugar moieties eventually liberates the vomifoliol (B113931) aglycone. The specificity of these enzymes can be influenced by both the sugar component and the structure of the aglycone itself. acs.org

Table 1: Key Glycosidases in Plant Metabolism

Enzyme Class Glycoside Hydrolase (GH) Family Function Relevance to this compound
β-Glucosidases GH1, GH3, GH5, GH30 Hydrolyze terminal β-D-glucosyl residues. nih.govnih.gov Cleavage of glucose units from the glycoside.
β-Xylosidases Various Hydrolyze terminal β-D-xylosyl residues. Cleavage of the xylose unit from the glycoside.

| Exoglycosidases | Various | Sequentially remove terminal monosaccharides. nih.gov | Step-wise degradation of the trisaccharide chain. |

The release of the vomifoliol aglycone is the crucial outcome of enzymatic hydrolysis. Glycosylation renders the vomifoliol molecule non-volatile, water-soluble, and chemically stable, facilitating its storage and transport within the plant. frontiersin.orgnih.gov The enzymatic cleavage of the sugar moieties transforms the odorless, non-volatile glycoside into the free, volatile aglycone. frontiersin.orgnih.gov

This release is particularly significant in the development of aroma in fruits and beverages like wine. Norisoprenoids, the class of compounds to which vomifoliol belongs, are potent aroma compounds. mdpi.com In grapes, for example, glycosidically bound aroma precursors are present in much higher concentrations than their free volatile forms. frontiersin.orgnih.gov During processes such as fruit ripening, fermentation, or aging, endogenous or exogenous glycosidases act on these precursors, releasing a variety of aromatic compounds that contribute to the final flavor and aroma profile. mdpi.comfrontiersin.org The release of vomifoliol from this compound is a direct contributor to this aroma pool.

The mechanism involves the enzyme's active site binding to the glycoside. Through a catalytic reaction, typically involving two key acidic amino acid residues, the glycosidic bond is cleaved, releasing the sugar chain and the free vomifoliol. nih.govresearchgate.net This process can be triggered by tissue damage, which brings the stored glycosides into contact with the hydrolytic enzymes. nih.gov

Chemical Hydrolysis and Degradation Pathways within Plant Matrices

In addition to enzymatic processes, this compound can undergo chemical hydrolysis, primarily through acid catalysis. This pathway is particularly relevant in acidic environments, such as those found in fruit tissues and during the aging of products like wine. mdpi.comacs.org

Under acidic conditions, the glycosidic bonds are susceptible to cleavage. This reaction is generally slower than enzymatic hydrolysis but can contribute significantly to the release of vomifoliol over time. acs.org The rate of acid hydrolysis can be influenced by factors such as pH, temperature, and the specific structure of the glycoside. frontiersin.orgjmaterenvironsci.com Unlike the high specificity of enzymes, acid hydrolysis is less selective and can lead to the formation of various degradation products and rearrangements of the aglycone, potentially altering the final aroma profile. mdpi.comacs.org While enzymatic hydrolysis is considered a more controlled and efficient method for releasing aglycones, chemical hydrolysis represents an important parallel pathway within the plant matrix and during post-harvest processing. escholarship.orgnih.gov

Microbial Biotransformation of Vomifoliol and its Glycosides in Plant-Microbe Interactions

Microorganisms present in the plant's environment (rhizosphere, phyllosphere) or involved in fermentation processes can also metabolize this compound. Microbial biotransformation is a powerful mechanism for modifying natural compounds and includes reactions such as deglycosylation, hydroxylation, and oxidation. nih.govnih.gov

In the context of plant-microbe interactions, secondary metabolites like glycosides play a crucial role in communication and defense. nih.gov Microbes have evolved a wide array of enzymes, including various glycosidases, to break down plant-derived compounds for use as carbon sources. nih.gov The deglycosylation of this compound by microbial enzymes releases the vomifoliol aglycone, which can then be further transformed by the microorganism. For instance, soil bacteria have been shown to degrade steviol (B1681142) glycosides by first hydrolyzing them to the steviol aglycone, which is then further metabolized. mdpi.com

This biotransformation can have several consequences:

Detoxification: Microbes may detoxify plant defense compounds.

Nutrient Acquisition: The sugar moieties are a valuable energy source for microbes.

Altered Bioactivity: The released aglycone (vomifoliol) or its subsequent microbial metabolites may have different biological activities, potentially influencing the plant-microbe relationship or exhibiting antimicrobial properties. mdpi.com

Common microorganisms known for their ability to biotransform plant glycosides include fungi from the genera Aspergillus, Penicillium, and Rhizopus, as well as various bacteria. nih.govnih.gov These microbial transformations represent a significant pathway for the turnover of this compound in the ecosystem.

Table 2: Comparison of Hydrolysis Pathways for this compound

Pathway Catalyst Conditions Specificity Products Significance
Enzymatic Hydrolysis Glycosidases (e.g., β-glucosidase) Physiological pH and temperature High Vomifoliol, glucose, xylose Controlled release of aroma precursor during ripening and fermentation. mdpi.comfrontiersin.org
Chemical Hydrolysis Acid (H+) Low pH, can be accelerated by heat Low Vomifoliol, sugars, potential degradation artifacts Slow release during aging; contributes to long-term flavor development. mdpi.comacs.org

| Microbial Biotransformation | Microbial enzymes | Varies with organism | Moderate to High | Vomifoliol, sugars, further metabolites | Turnover in the environment; role in plant-microbe interactions. nih.govnih.gov |

Advanced Analytical Methodologies for Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Vomifoliol-glu-xyl-glu from complex biological matrices and for the analysis of its constituent parts. The choice between liquid and gas chromatography is dictated by the properties of the analyte, whether it is the intact glycoside or the aglycone released after hydrolysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Glycoside Profiling

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for the analysis of intact glycosides like this compound. These techniques are ideal for separating polar, non-volatile, and thermally labile compounds from complex mixtures, such as plant extracts.

The separation is typically achieved using reversed-phase (RP) columns, most commonly C18 columns. A mobile phase gradient, usually consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small percentage of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection, is employed. The high resolving power of UHPLC, which utilizes columns with smaller particle sizes (<2 µm), allows for faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. For preparative purposes, techniques such as rotation locular countercurrent chromatography (RLCC) followed by preparative HPLC on RP-18 phases can be used to isolate the compound for spectroscopic studies. nih.gov

Gas Chromatography (GC) for Aglycone Analysis Post-Hydrolysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. The intact this compound glycoside is not suitable for direct GC analysis due to its high molecular weight and low volatility. However, GC, particularly when coupled with mass spectrometry (GC-MS), is an excellent method for identifying the aglycone (vomifoliol) after the glycosidic bonds have been cleaved through acid or enzymatic hydrolysis.

Before GC analysis, the liberated vomifoliol (B113931) aglycone must undergo a derivatization step to increase its volatility and thermal stability. researchgate.net This process involves converting polar functional groups, such as hydroxyl groups, into less polar, more volatile derivatives. A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netjfda-online.com The analysis of these derivatives by GC-MS allows for the confirmation of the aglycone's identity based on its characteristic retention time and mass spectrum. nih.govresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing information on its molecular weight, elemental composition, and the sequence and linkage of the sugar units.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification

When coupled with liquid chromatography (LC-MS), high-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent ion of this compound, which is a critical first step in its identification. nih.gov

Tandem mass spectrometry (MS/MS) is employed for detailed structural elucidation and sensitive quantification. nih.gov In an MS/MS experiment, the precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. This fragmentation provides structural insights. For quantification, LC-MS/MS instruments operating in Multiple Reaction Monitoring (MRM) mode offer exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, making it the gold standard for targeted analysis of such compounds in complex matrices. nih.gov

Fragmentation Patterns for Confirmation of Glycosidic Linkages and Sugar Sequence

The fragmentation pattern generated in an MS/MS experiment is key to deciphering the structure of this compound. The cleavage of O-glycosidic bonds is the most common fragmentation pathway for flavonoid and terpenoid glycosides. nih.gov This process typically results in the sequential neutral loss of the sugar residues, allowing the determination of the sugar sequence.

For this compound, the fragmentation would be expected to show:

A neutral loss of the terminal glucose (162 Da).

A subsequent neutral loss of the xylose (132 Da).

A final neutral loss of the inner glucose (162 Da).

This sequential loss reveals the mass of the vomifoliol aglycone. The presence and relative abundance of specific fragment ions can also provide clues about the linkage positions, although this is often challenging and requires comparison with standards or complementary data from other techniques like NMR. researchgate.netnih.gov

Table 1: Predicted MS/MS Fragmentation of this compound
Precursor Ion [M-H]⁻Fragment IonNeutral LossInterpretation
m/z 679m/z 517162 DaLoss of terminal Glucose
m/z 517m/z 385132 DaLoss of Xylose
m/z 385m/z 223162 DaLoss of inner Glucose (Vomifoliol aglycone)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of novel or complex molecules like this compound. nih.gov While MS provides information on mass and connectivity, NMR reveals the precise stereochemistry and spatial arrangement of atoms. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is required. mdpi.comukm.my

¹H NMR: Provides information on the number and environment of protons. The chemical shifts and coupling constants of the anomeric protons (H-1 of each sugar) are particularly important for determining the anomeric configuration (α or β) of the glycosidic linkages.

¹³C NMR: Shows the signals for all carbon atoms in the molecule, including the aglycone and the sugar units. The chemical shift of the anomeric carbons also provides information about the glycosidic bond configuration. e-nps.or.kr

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the proton network within each sugar ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the most critical experiment for determining the glycosidic linkage positions, as it reveals correlations between the anomeric proton of one sugar and the carbon of the adjacent sugar (or aglycone) to which it is attached. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for Key Structural Moieties of Vomifoliol Glycosides
Position moiety¹³C NMR (δc, ppm)¹H NMR (δH, ppm, mult., J in Hz)
Vomifoliol AglyconeC-3~200.0-
C-6~80.0-
C-9~77.0~4.40 (m)
β-D-GlucoseC-1'~102.0~4.45 (d, J=7.5)
β-D-XyloseC-1''~104.0~4.50 (d, J=7.2)
Note: Data are representative values generalized from known vomifoliol glycosides and may vary slightly for the specific compound. mdpi.come-nps.or.kr

Biological and Ecological Roles in Plant Systems

Role as Non-Volatile Aroma Precursors in Fruits and Flowers

Glycosidically bound molecules are common secondary metabolites found in numerous plant tissues, including fruits and flowers. mdpi.com These compounds, such as Vomifoliol-glu-xyl-glu, are non-volatile and odorless reservoirs of potential aroma compounds. nih.govnih.gov Their structure consists of a volatile aroma compound (the aglycone, in this case, vomifoliol) linked to a sugar moiety (the glycone). nih.govresearchgate.net The release of the volatile portion is a critical step in the formation of a plant's full aromatic profile. A trisaccharide glycoside of vomifoliol (B113931), identified as vomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D-glucopyranoside, has been isolated from apple fruit, highlighting the existence of such complex precursors in nature. nih.gov

The primary contribution of this compound to flavor is realized upon the cleavage of its glycosidic bonds. This hydrolysis can be triggered by enzymes (such as β-glucosidase) present within the plant tissue or by external factors like the enzymatic activity in human saliva during consumption. nih.govresearchgate.net It can also occur through acid-catalyzed reactions during fruit processing and storage. mdpi.comnih.gov

The concentration of glycosidic flavor precursors is not static but changes dynamically throughout the development and maturation of fruits and flowers. frontiersin.org The accumulation of these compounds is a regulated process, influenced by the expression of key genes in their biosynthetic pathways. nih.gov

Studies on various fruits have shown that the content of secondary metabolites, including glycosides, can fluctuate significantly. For instance, in some fruits, the concentration of certain flavonoids and other phenolic compounds decreases as the fruit ripens. nih.govplos.org Conversely, in other cases, specific glycosides accumulate during the later stages of maturation, peaking in the ripe fruit. mdpi.com This developmental regulation means that the potential aroma profile of a fruit changes as it matures. The accumulation of this compound during development would determine the reservoir of vomifoliol available for release, thereby influencing the characteristic aroma of the mature fruit. Terpenoid concentrations, a related class of compounds, are known to vary with the developmental stage in both fruits and flowers, suggesting that their glycosylated precursors follow similar dynamic patterns. frontiersin.org

Involvement in Plant Growth and Development

Beyond its role as a flavor precursor, the aglycone vomifoliol, released from this compound, is implicated in the regulation of plant growth and physiological processes. Its structural similarity to the potent plant hormone abscisic acid (ABA) places it in close connection with the plant's stress response and developmental signaling pathways.

Vomifoliol is structurally related to abscisic acid (ABA), a key phytohormone that regulates numerous aspects of the plant life cycle, including seed dormancy, growth, and responses to environmental stress. nih.govuwi.edu Research suggests that vomifoliol is an integral part of the ABA metabolic pathway. It can be formed from the bacterial conversion of ABA, and some microorganisms are capable of metabolizing ABA into dehydrovomifoliol (B108579) and subsequently vomifoliol. nih.govmdpi.com

Furthermore, biochemical studies in various plant systems have shown that a reversible equilibrium may exist between ABA and vomifoliol, with dehydrovomifoliol acting as an intermediate. uwi.edu In some experiments, vomifoliol was converted into ABA, and this biosynthesis was more efficient in water-stressed seedlings, highlighting its connection to stress physiology. uwi.edu This metabolic link suggests that the hydrolysis of this compound could release vomifoliol into a pool that can be used to synthesize or regulate levels of ABA, thereby influencing a wide range of developmental processes.

One of the most well-documented physiological roles of vomifoliol is its ability to regulate stomatal aperture. Stomata are microscopic pores on the leaf surface that control gas exchange (CO2 uptake and water vapor release). mdpi.com Their closure is a critical mechanism for plants to conserve water during periods of drought.

Research has demonstrated that vomifoliol can induce stomatal closure in a manner similar to ABA. nih.gov In studies using epidermal strips of Eichhornia crassipes, vomifoliol caused as much stomatal closure as ABA at identical concentrations. nih.gov Further investigations confirmed that (+)-vomifoliol is as rapidly acting as ABA in inducing this response. nih.gov This potent antitranspirant property underscores its potential role as an endogenous regulator of plant water status. uwi.edunih.govmdpi.com The release of vomifoliol from its glycoside precursor could therefore be a mechanism for plants to quickly modulate their transpiration stream in response to environmental cues.

CompoundPlant SpeciesObserved Effect on StomataReference
VomifoliolEichhornia crassipesCaused stomatal closure equivalent to ABA at the same concentration. nih.gov
(+)-VomifoliolEichhornia crassipesShowed rapid action in stomatal closure, comparable to ABA. nih.gov
(±)-VomifoliolEichhornia crassipesLess effective in causing stomatal closure compared to (+)-vomifoliol. nih.gov

Ecological Significance in Plant-Environment Interactions

The roles of this compound as both an aroma precursor and a source of a physiologically active compound give it ecological significance. Plant secondary metabolites are crucial for mediating interactions with the surrounding environment, including other organisms and abiotic stressors. mdpi.com

The regulation of stomatal aperture by vomifoliol is a key adaptation to environmental stress, particularly drought. nih.gov By contributing to the pool of compounds that can trigger stomatal closure, this compound is involved in the plant's ability to manage its water resources and survive in challenging conditions. This link to the ABA metabolic pathway further solidifies its role in abiotic stress responses. uwi.edu

Additionally, the release of volatile aroma compounds upon hydrolysis can mediate interactions with animals. The floral and fruity scents derived from C13-norisoprenoids can act as attractants for pollinators and seed dispersers. frontiersin.org Conversely, some secondary metabolites serve as defense compounds, deterring herbivores or inhibiting the growth of pathogens. mdpi.com While the specific ecological interactions mediated by vomifoliol are less studied, its dual function places it at the interface of a plant's internal physiological regulation and its external communication and defense strategies.

Putative Role in Plant Defense Mechanisms (e.g., against herbivores and pathogens)

This compound, a complex glycoside of the C13-norisoprenoid vomifoliol, is hypothesized to play a role in the intricate defense systems of plants. While direct studies on the specific defensive functions of this compound are limited, its putative role can be inferred from the known biological activities of its aglycone, vomifoliol, and related compounds. Vomifoliol is a degradation product of abscisic acid (ABA), a crucial plant hormone involved in mediating responses to various environmental stresses, which can include pressures from herbivores and pathogens biosynth.com.

The defensive potential of vomifoliol and its derivatives is thought to manifest in several ways. One key mechanism is allelopathy, where plants release biochemicals to inhibit the growth of neighboring plants, thereby reducing competition for resources. The related compound, dehydrovomifoliol, has been identified as an allelopathic substance in several plant species, suggesting that it contributes to the plant's ability to defend its territory tandfonline.commdpi.comtandfonline.com. This inhibitory action on other plants is a form of defense against biotic competitors.

Furthermore, vomifoliol itself has been described as a phytotoxin, a substance that is poisonous to plants nih.gov. This inherent toxicity could be a component of a broader defense strategy, deterring herbivores or inhibiting the growth of pathogenic microorganisms. The glycosylation of vomifoliol to form compounds like this compound may serve to sequester the toxic aglycone in a non-toxic form within the plant cell, to be released upon tissue damage by an herbivore or pathogen.

The following table summarizes research findings on the allelopathic effects of compounds related to this compound.

CompoundSource PlantAffected Plant(s)Observed EffectReference(s)
DehydrovomifoliolPaspalum commersoniiCressInhibition of seedling growth tandfonline.com
DehydrovomifoliolPolygonum chinenseAlfalfa, Italian ryegrass, CressInhibition of seedling growth mdpi.com
DehydrovomifoliolAlbizia richardianaCressArrested seedling growth mdpi.com
LoliolidePaspalum commersoniiCressInhibition of seedling growth tandfonline.com
LoliolidePolygonum chinenseCress, Alfalfa, Italian ryegrassInhibition of seedling growth mdpi.com
LoliolideAlbizia richardianaCressArrested seedling growth mdpi.com

This table is interactive. Users can sort and filter the data.

Contribution to Chemotaxonomy and Plant Systematics

The presence and structural diversity of secondary metabolites like this compound are valuable tools in chemotaxonomy, the classification of plants based on their chemical constituents. The distribution of specific compounds or classes of compounds can reflect the evolutionary relationships between different plant taxa.

Vomifoliol and its glycosides are C13-norisoprenoids, a class of compounds derived from the degradation of carotenoids. The occurrence of these compounds, and particularly the specific glycosylation patterns, can serve as a chemical marker for certain plant families, genera, or species. For instance, the isolation of a complex trisaccharide, Vomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D-glucopyranoside, from apple fruit (Malus domestica) highlights that specific, complex glycosides of vomifoliol can be characteristic of a particular species nih.gov.

The structural elucidation of this compound and other related glycosides from various plant sources contributes to a growing database of chemical fingerprints that can be used to refine our understanding of plant systematics. The chemotaxonomic significance of megastigmane-type sesquiterpenoids, a broader class that includes vomifoliol, has been noted in the classification of plants like Sarcandra glabra nih.gov.

The table below lists various vomifoliol-related compounds and the plant species from which they have been isolated, illustrating their distribution and potential as chemotaxonomic markers.

CompoundPlant SpeciesPlant FamilyReference(s)
VomifoliolRauwolfia vomitoriaApocynaceae thegoodscentscompany.com
VomifoliolEchiochilon fruticosumBoraginaceae mdpi.com
VomifoliolCeriops tagalRhizophoraceae nih.gov
VomifoliolPhaseolus vulgarisFabaceae tandfonline.com
Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranosideDiospyros kakiEbenaceae researchgate.net
Vomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D-glucopyranosideMalus domesticaRosaceae nih.gov

This table is interactive. Users can sort and filter the data.

Synthetic Biology and Biotechnological Production

Chemoenzymatic Synthesis of Vomifoliol (B113931) Glycosides and Stereoisomers

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts to construct complex molecules. This approach is particularly well-suited for producing specific stereoisomers of vomifoliol and its glycosides. The synthesis begins with the creation of the core vomifoliol structure, followed by sequential, enzyme-catalyzed glycosylation steps.

A key challenge is the synthesis of optically active vomifoliol stereoisomers. One successful method involves the asymmetric transfer hydrogenation of an α,β-acetylenic ketone to produce a chiral α-acetylenic alcohol, which serves as a key intermediate for synthesizing various vomifoliol stereoisomers and their corresponding glucosides, known as roseosides nih.gov. The use of stereoselective redox enzymes, such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs), in one-pot cascade processes allows for the highly specific reduction of precursor enones to yield chlorohydrins with defined stereochemistry, which can then be converted to the desired vomifoliol isomers nih.gov.

Once the desired vomifoliol aglycone is obtained, enzymatic glycosylation is employed to attach the sugar moieties. This process offers significant advantages over chemical methods due to its high regio- and stereoselectivity under mild reaction conditions mdpi.com. Glycosyltransferases (GTs) are typically used to transfer a sugar residue from an activated donor, such as a nucleotide-sugar, to the vomifoliol acceptor mdpi.comnih.gov. For a complex glycoside like Vomifoliol-glu-xyl-glu, this would involve a stepwise process:

Glucosylation: A specific glucosyltransferase (GT) attaches the first glucose molecule to the vomifoliol aglycone.

Xylosylation: A xylosyltransferase adds a xylose molecule to the glucose residue.

Second Glucosylation: Another GT attaches the final glucose molecule to the xylose residue.

The choice of enzyme is critical for ensuring the correct linkage between the sugar units. While GTs are common, engineered glycosidases (glycosynthases) can also be used to catalyze the formation of glycosidic bonds mdpi.com.

Table 1: Key Biocatalysts in Chemoenzymatic Synthesis of Vomifoliol Derivatives This table is interactive. Sort columns by clicking on the headers.

Enzyme Class Specific Enzyme Example Role in Synthesis Desired Outcome
Ene-Reductase (ER) Old Yellow Enzyme (OYE) family Reduction of C=C double bond in enone precursor Creates specific stereocenter
Alcohol Dehydrogenase (ADH) EVO440 Reduction of ketone group Creates specific hydroxyl stereocenter
Glycosyltransferase (GT) Plant-derived GTs (e.g., from Mucor hiemalis) Transfer of sugar moieties (glucose, xylose) Formation of glycosidic bonds

| Lipase | Lipase B from Candida antarctica (CAL-B) | Kinetic resolution of racemic intermediates | Separation of stereoisomers |

Engineered Microbial Systems for Vomifoliol and Glycoside Production

The heterologous biosynthesis of glycosides in engineered microbial hosts like Escherichia coli or Saccharomyces cerevisiae offers a promising, sustainable, and scalable alternative to plant extraction or complex chemical synthesis researchgate.net. This approach involves genetically modifying a microbe to function as a "cell factory" capable of producing the target compound from simple feedstocks like glucose.

The successful production of this compound in a microbial system requires the introduction and optimization of several key components nih.gov:

Aglycone Biosynthesis Pathway: A heterologous pathway for producing the vomifoliol aglycone must be engineered into the host microorganism. This involves expressing the necessary enzymes to convert central metabolites into vomifoliol.

Sugar Donor Pathways: The host's native metabolic pathways must be engineered to ensure a sufficient supply of activated sugar donors. For this compound, this requires robust pathways for producing Uridine diphosphate (B83284) glucose (UDP-glucose) and Uridine diphosphate xylose (UDP-xylose).

Glycosylating Enzymes: A cascade of specific glycosyltransferases (GTs) must be expressed to sequentially attach the three sugar units. This requires identifying and co-expressing a glucosyltransferase, a xylosyltransferase, and a second glucosyltransferase that act in the correct order and create the correct linkages researchgate.net.

Recent advances in synthetic biology have provided the tools to perform these complex genetic modifications nih.gov. The integration of complex biosynthetic pathways can present challenges such as metabolic burden, inefficient expression of plant-derived enzymes, and feedback inhibition researchgate.net. However, strategies like pathway optimization, enzyme screening, and co-culture systems are being developed to overcome these hurdles researchgate.net. The microbial production of other complex glycosides, such as triterpenoids containing xylosides, has demonstrated the feasibility of this approach by successfully co-expressing plant-derived GTs in a microbial chassis researchgate.net.

Table 2: Components of an Engineered Microbial System for this compound Production This table is interactive. Sort columns by clicking on the headers.

Component Description Key Elements Primary Challenge
Microbial Chassis Host organism (E. coli, S. cerevisiae) Genetically tractable, fast-growing, established fermentation processes Tolerance to intermediate and final product toxicity
Aglycone Pathway Set of enzymes to synthesize vomifoliol Isoprenoid pathway precursors, specific cyclases and oxygenases Balancing pathway flux and avoiding toxic intermediates
Sugar Donor Supply Pathways for activated sugars UDP-glucose pyrophosphorylase, UDP-glucose dehydrogenase, UDP-xylose synthase Ensuring sufficient precursor pool for glycosylation

| Glycosylation Cascade | Sequential glycosyltransferases | Glucosyltransferase (GT), Xylosyltransferase (XT), second GT | Enzyme specificity, correct linkage formation, and sequential activity |

Strategies for Enhanced Yield and Specificity of Glycosylation via Biocatalysis

Maximizing the yield and ensuring the precise structure of this compound requires targeted strategies to improve the efficiency of the biocatalytic glycosylation steps. These strategies focus on optimizing the enzymes, the microbial host, and the reaction conditions.

Enzyme Engineering: The performance of glycosyltransferases is often a limiting factor. Protein engineering techniques can be used to improve their catalytic activity, stability, and specificity nih.gov.

Rational Design: This involves making specific mutations in the enzyme's active site to alter substrate binding or catalytic efficiency. By analyzing the enzyme's structure, researchers can predict mutations that will enhance its affinity for the vomifoliol acceptor or improve its turnover rate nih.gov.

Directed Evolution: This method involves generating a large library of enzyme variants through random mutagenesis and screening for mutants with improved properties. Directed evolution is a powerful tool for enhancing enzyme function without detailed knowledge of its structure-function relationship researchgate.net.

Increasing Precursor Supply: Overexpression of key enzymes in the pathways for vomifoliol and the UDP-sugars can eliminate metabolic bottlenecks and channel more resources toward the final product.

Reducing Competing Pathways: Deleting genes of pathways that compete for essential precursors can further increase the availability of building blocks for glycoside synthesis.

Process and Medium Engineering: The environment in which the biocatalysis occurs can be modified to enhance enzyme performance.

Immobilization: Attaching enzymes to a solid support can increase their stability, protect them from harsh conditions, and simplify their recovery and reuse, which is particularly useful for in vitro chemoenzymatic processes researchgate.net.

Solvent and Medium Optimization: For whole-cell biocatalysis, optimizing fermentation parameters such as pH, temperature, and nutrient composition can significantly improve cell health and productivity. In some cases, using non-aqueous solvents can alter enzyme selectivity and enable novel reactions researchgate.net.

These strategies, combining enzyme redesign with host and process optimization, are essential for developing commercially viable biotechnological routes to complex glycosides mdpi.comresearchgate.net.

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic Pathways for Complex Vomifoliol (B113931) Glycosides

A significant gap in our understanding of Vomifoliol-glu-xyl-glu lies in its formation within the plant. The biosynthetic pathway of this complex triglycoside is currently unknown. Future research must prioritize the identification and characterization of the specific enzymes responsible for its synthesis. This involves a multi-step process, beginning with the biosynthesis of the vomifoliol aglycone, a C13-norisoprenoid derived from the degradation of carotenoids.

The subsequent and most critical phase of the research will be to identify the specific glycosyltransferases (GTs) that sequentially attach the three sugar moieties—glucose, xylose, and another glucose—to the vomifoliol core. Key unanswered questions in this area include:

What are the specific UDP-dependent glycosyltransferases (UGTs) involved in each glycosylation step?

What is the precise order of sugar attachment?

Are these GTs highly specific to vomifoliol, or do they exhibit broader substrate promiscuity?

How is the expression and activity of these GTs regulated at the genetic and environmental levels?

Answering these questions will likely require a combination of classical biochemical approaches, such as enzyme assays with recombinant proteins, and modern molecular biology techniques.

Application of Integrated Omics Approaches for Comprehensive Understanding

To unravel the complexities of this compound biosynthesis and its regulation, a holistic approach integrating various "omics" technologies is indispensable. nih.govresearchgate.netillinois.edu A combined analysis of genomics, transcriptomics, and metabolomics can provide a comprehensive view of the biological processes involved. researchgate.netnih.govnih.gov

Genomics: Sequencing the genomes of plants that produce this compound can help identify candidate genes for glycosyltransferases and other biosynthetic enzymes, potentially located in biosynthetic gene clusters. osti.gov

Transcriptomics: Analyzing the transcriptome (the complete set of RNA transcripts) under different conditions (e.g., developmental stages, stress exposure) can reveal co-expressed genes that are likely involved in the same metabolic pathway. nih.gov This can help to pinpoint the specific GTs that are upregulated when this compound levels are high.

Metabolomics: Comprehensive profiling of the metabolome will allow for the correlation of specific gene expression patterns with the accumulation of this compound and its potential precursors and degradation products. nih.gov

The integration of these multi-omics datasets will be crucial for building predictive models of the biosynthetic pathway and for identifying key regulatory factors. researchgate.netresearchgate.net This approach has proven successful in elucidating the biosynthesis of other complex plant specialized metabolites and holds immense promise for understanding this compound. nih.govnih.gov

Development of Advanced In Situ Analysis and Imaging Techniques for Spatiotemporal Mapping

Understanding where and when this compound is produced and stored within the plant is critical to elucidating its physiological and ecological functions. Traditional methods that rely on tissue extraction and homogenization result in a loss of spatial information. nih.govresearchgate.net Future research should focus on the application and development of advanced in situ analysis and imaging techniques to map the spatiotemporal distribution of this compound.

Mass spectrometry imaging (MSI) is a particularly powerful tool for this purpose, as it allows for the visualization of the distribution of specific molecules directly in tissue sections without the need for labeling. frontiersin.orgnih.govoup.com Techniques such as matrix-assisted laser desorption/ionization (MALDI)-MSI can provide high-resolution images of the localization of this compound in different tissues and even at the cellular level. mdpi.commdpi.com

Key research questions that can be addressed with these techniques include:

In which specific tissues, cell types, and subcellular compartments is this compound synthesized and accumulated?

Does its localization change during plant development or in response to environmental stimuli?

Is there co-localization with other metabolites that might suggest a functional relationship?

The development of these advanced imaging methods will provide unprecedented insights into the dynamic distribution of this compound within the living plant. nih.govnih.govmdpi.com

Deeper Investigation into Ecological and Evolutionary Pressures Shaping this compound Production

The production of complex specialized metabolites like this compound is metabolically expensive for the plant, suggesting that it confers a significant selective advantage. doi.orgresearchgate.net The ecological and evolutionary pressures that have shaped the production of this compound are currently unknown. Future research should investigate its potential roles in plant interactions with the environment.

Vomifoliol and other norisoprenoids are known to be involved in plant defense against herbivores and pathogens. wikipedia.org It is plausible that the glycosylation of vomifoliol to form this compound modifies its bioactivity, solubility, or stability, thereby enhancing its defensive capabilities. The co-evolutionary "arms race" between plants and their antagonists is a powerful driver of chemical diversity. nih.gov

Future research in this area should aim to answer questions such as:

Does this compound exhibit deterrent or toxic effects against specific herbivores or pathogens?

Does it act as a signaling molecule in plant defense responses?

Are there variations in the production of this compound among different plant populations that correlate with varying levels of herbivore or pathogen pressure?

Investigating these ecological interactions will be crucial for understanding the evolutionary rationale behind the biosynthesis of this complex glycoside.

Creation of Comprehensive Analytical Standards and Spectral Libraries for Novel Glycosides

A major bottleneck in the study of novel natural products like this compound is the lack of well-characterized analytical standards and comprehensive spectral libraries. nih.gov The unambiguous identification and accurate quantification of this compound in complex biological matrices are currently challenging.

Future efforts must be directed towards:

Chemical synthesis or large-scale purification of this compound to produce a pure analytical standard. This will enable accurate quantification in biological samples and facilitate the determination of its biological activities.

Comprehensive characterization of the standard using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS).

Creation of detailed spectral libraries containing MS/MS and NMR data. These libraries are essential for the confident identification of this compound and related novel glycosides in untargeted metabolomics studies. nih.govnih.gov Publicly accessible databases and spectral libraries are critical for advancing research in the broader scientific community. ucsd.edu

The availability of these resources will be fundamental for all future research on this compound, from biosynthetic pathway elucidation to ecological studies.

Data Tables

Table 1: Key Research Questions for Future Studies on this compound

Research AreaKey Unanswered Questions
Biosynthesis What are the specific glycosyltransferases (GTs) involved in the synthesis? What is the precise sequence of glycosylation? How are these GTs regulated?
Omics Approaches Which genes are co-expressed with the accumulation of this compound? How do genomic variations correlate with its production? What are the metabolic fluxes leading to its synthesis?
Spatiotemporal Mapping In which tissues and cells is the compound located? Does its localization change with development or stress? Does it co-localize with other functionally related metabolites?
Ecological Role Does it have a role in plant defense against herbivores or pathogens? Does it function as a signaling molecule? How does its production vary across different ecological contexts?
Analytical Chemistry What are the definitive NMR and MS/MS spectral characteristics? How can it be accurately quantified in complex mixtures? What are its physicochemical properties?

Table 2: Proposed Methodologies for Future Research

Research ObjectiveProposed Methodologies
Identify Biosynthetic Genes Genome Sequencing, Transcriptome Analysis (RNA-seq), Gene Co-expression Networks, Virus-Induced Gene Silencing (VIGS)
Characterize Enzyme Function Heterologous Expression of Candidate Genes, In Vitro and In Vivo Enzyme Assays, Protein Crystallography
Metabolite Profiling & Correlation Untargeted and Targeted Metabolomics (LC-MS, GC-MS), Correlation Analysis of Omics Data
In Situ Localization Mass Spectrometry Imaging (MALDI-MSI, DESI-MSI), Laser Microdissection Coupled with Metabolomics
Ecological Function Assays Herbivore and Pathogen Bioassays, Analysis of Plant-Insect and Plant-Microbe Interactions
Standard and Library Generation Chemical Synthesis or Preparative HPLC, NMR Spectroscopy (1D and 2D), High-Resolution Tandem Mass Spectrometry (MS/MS)

Q & A

Q. How to ensure reproducibility in plant extraction protocols for this compound?

  • Standardization : Document solvent ratios (e.g., 70% ethanol), extraction time (e.g., 24 hours), and temperature (e.g., 40°C). Use freeze-dried plant material to minimize batch variability .
  • Quality Control : Include a reference standard in each extraction batch and validate yield via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.